An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)
An In-depth Technical Guide to 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol, also widely known by its cosmetic industry name HC Yellow No. 4, is a synthetic organic compound.[1][2] Primarily utilized as a semi-permanent hair colorant, its chemical structure, characterized by a nitrophenyl group attached to an aminoethanol moiety, has made it a subject of extensive toxicological evaluation.[1][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and detailed toxicological data. While its pharmacological applications are not well-documented, this guide aims to consolidate the existing scientific knowledge to serve as a foundational resource for researchers in toxicology, cosmetic science, and potentially for those exploring the biological activities of nitroaromatic compounds.
Chemical and Physical Properties
2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol is a canary yellow, fluffy powder.[4][5] It is sparingly soluble in water but soluble in ethanol and acetone.[3] The compound may be sensitive to prolonged exposure to light.[4]
Chemical Structure and Identifiers
| Property | Value | Reference |
| IUPAC Name | 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol | [4] |
| Synonyms | HC Yellow No. 4, N,O-Di(2-hydroxyethyl)-2-amino-5-nitrophenol | [3][4] |
| CAS Number | 59820-43-8 | [6] |
| Molecular Formula | C₁₀H₁₄N₂O₅ | [4] |
| Molecular Weight | 242.23 g/mol | [4] |
| InChI Key | PNENOUKIPPERMY-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC(=C(C=C1--INVALID-LINK--[O-])NCCO)OCCO |
Physical Properties
| Property | Value | Reference |
| Appearance | Canary yellow fluffy powder | [4][5] |
| Melting Point | 140-147 °C (284-297 °F) | [3] |
| Solubility | Water: < 0.1 mg/mL at 20.5 °C | [4] |
| logP | 0.3 | [4] |
Synthesis
A common method for the synthesis of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol involves the reaction of 2-amino-5-nitrophenol with 2-chloroethanol in the presence of a base.[6]
Experimental Protocol: Synthesis of HC Yellow No. 4
Materials:
-
2-amino-5-nitrophenol
-
2-chloroethanol
-
Sodium hydroxide (or other suitable base)
-
Solvent (e.g., water or an organic solvent)
Procedure:
-
Dissolve 2-amino-5-nitrophenol in a suitable solvent in a reaction vessel.
-
Add the base to the solution.
-
Slowly add 2-chloroethanol to the reaction mixture.
-
Heat the mixture and maintain it at a specific temperature for a set duration to allow the reaction to proceed.
-
After the reaction is complete, cool the mixture.
-
The product can then be isolated and purified using standard techniques such as filtration, washing, and drying.[6]
Note: The specific reaction conditions, such as temperature, time, and solvent, can be optimized to improve the yield and purity of the final product.
Biological Activity and Toxicology
The biological activity of 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol has been primarily investigated in the context of its safety as a cosmetic ingredient. There is limited information on its pharmacological effects, such as enzyme inhibition or receptor binding.
Acute Toxicity
Oral LD50 studies in rats have been conducted, with varying results. One study reported an LD50 between 1250 and 5000 mg/kg, while another found no mortalities at 5 g/kg.[6] Symptoms of acute toxicity at high doses can include yellow coloration of the skin and mucosae.[6]
| Species | Route | LD50 | Reference |
| Rat (Sprague-Dawley) | Oral | > 5 g/kg | [6] |
| Rat (Sprague-Dawley) | Oral | 1250 - 5000 mg/kg | [6] |
Dermal Absorption
Studies using human skin in diffusion cells have shown that dermal absorption of HC Yellow No. 4 is low. In one study with a commercial hair dye product containing 1% radiolabeled HC Yellow No. 4, only a small fraction was recovered in the receptor fluid and the skin.[6]
Genotoxicity
HC Yellow No. 4 has been shown to be mutagenic in several assays.[1][3][6]
-
Ames Test: It induced mutations in Salmonella typhimurium.[3]
-
In vitro Mammalian Cell Assays: It induced an increase in chromosome aberrations in mammalian cells.[7] There are also indications of an aneugenic potential.[7]
-
In vivo Assays: It induced sex-linked recessive lethal mutations in Drosophila melanogaster when injected, but not when administered through feeding.[3]
| Assay | System | Result | Reference |
| Ames Test | Salmonella typhimurium | Positive | [3] |
| Chromosome Aberration | Mammalian Cells (in vitro) | Positive | [7] |
| Sex-Linked Recessive Lethal | Drosophila melanogaster (injection) | Positive | [3] |
| Sex-Linked Recessive Lethal | Drosophila melanogaster (feeding) | Negative | [3] |
Carcinogenicity
Long-term carcinogenicity studies have been conducted in rats and mice.
-
Rats: There was equivocal evidence of carcinogenic activity in male F344/N rats based on an increased incidence of pituitary gland adenomas.[3][4] No evidence of carcinogenic activity was found in female F344/N rats.[4]
-
Mice: No evidence of carcinogenic activity was found in male or female B6C3F1 mice.[4]
The International Agency for Research on Cancer (IARC) has classified HC Yellow No. 4 as Group 3: Not classifiable as to its carcinogenicity to humans.[3][4]
| Species | Sex | Finding | Reference |
| Rat (F344/N) | Male | Equivocal evidence (pituitary gland adenomas) | [3][4] |
| Rat (F344/N) | Female | No evidence | [4] |
| Mouse (B6C3F1) | Male | No evidence | [4] |
| Mouse (B6C3F1) | Female | No evidence | [4] |
Reproductive and Developmental Toxicity
Some feeding studies in rats have reported fetal toxicity.[1][6] High doses administered to male rats in feed for an extended period resulted in decreased fertility and testicular atrophy.[6]
Spectroscopic Data
Conclusion
2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol (HC Yellow No. 4) is a well-characterized compound from a chemical and toxicological standpoint, primarily due to its use in the cosmetics industry. Its synthesis is straightforward, and its physical properties are well-documented. The extensive toxicological data available provides a solid foundation for safety assessment. However, there is a significant gap in the literature regarding its potential pharmacological activities. For researchers in drug development, this compound could serve as a starting point for exploring the structure-activity relationships of nitroaromatic compounds, although its known genotoxic properties would be a critical consideration for any therapeutic application. Further research is needed to elucidate any potential interactions with biological targets that could be of pharmacological interest.
References
- 1. cosmeticsinfo.org [cosmeticsinfo.org]
- 2. HC Yellow No. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HC YELLOW NO. 4 - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. HC Yellow 4 | C10H14N2O5 | CID 62158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol(59820-43-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
- 6. cir-safety.org [cir-safety.org]
- 7. ec.europa.eu [ec.europa.eu]
